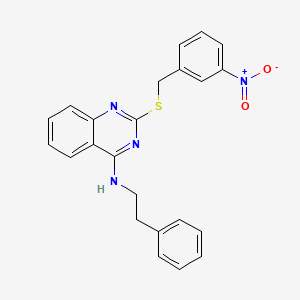

![molecular formula C19H17Cl2NO4 B2817422 2-(2,4-Dichlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]acetamide CAS No. 1421481-39-1](/img/structure/B2817422.png)

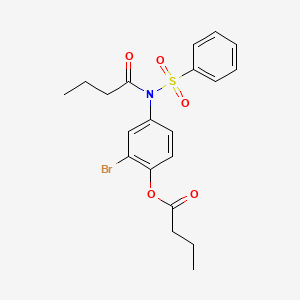

2-(2,4-Dichlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dichlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]acetamide, commonly known as DCPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective TRPA1 antagonists, which are known to play a crucial role in various physiological and pathological processes. In

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,4-Dichlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]acetamide, focusing on six unique applications:

Herbicide Development

2-(2,4-Dichlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]acetamide is primarily known for its use in herbicide formulations. It acts as a selective herbicide, targeting broadleaf weeds while sparing grasses. This compound disrupts plant growth by mimicking natural plant hormones, leading to uncontrolled growth and eventually plant death. Its effectiveness in agricultural settings helps in maintaining crop health and yield by controlling weed populations .

Controlled Release Formulations

Research has explored the use of this compound in controlled release formulations to enhance the efficiency and reduce the environmental impact of herbicides. By incorporating it into nanocarrier-based systems, such as hydrotalcite nanosheets, the release rate can be controlled, reducing volatilization and leaching into non-target areas. This approach not only improves the herbicide’s efficacy but also minimizes its ecological footprint .

Electrochemical Adsorption Studies

The compound has been studied for its adsorption properties using electrochemically generated aluminum hydroxides. This method offers an alternative to traditional chemical dosing for removing herbicides from aqueous solutions. The adsorption process is optimized by adjusting parameters like current density, pH, and temperature, achieving high removal efficiencies. This application is significant for water treatment and environmental remediation .

Biodegradation Enhancement

Posttranslational oxidative modification of enzymes involved in the degradation of similar compounds has shown promise in improving the breakdown of 2,4-dichlorophenoxyacetate derivatives. This research focuses on enhancing the natural degradation pathways, making the compound more environmentally friendly by accelerating its breakdown in soil and water systems .

Soil Health and Fertility

The compound’s interaction with soil components has been studied to understand its impact on soil health and fertility. By examining its adsorption and leaching behavior, researchers aim to develop strategies to mitigate any negative effects on soil microorganisms and nutrient cycles. This research is crucial for sustainable agricultural practices and long-term soil management .

Phytoremediation

Phytoremediation involves using plants to remove, degrade, or stabilize contaminants from soil and water. The compound’s role in this field is being explored to enhance the phytoremediation capabilities of certain plant species. By understanding how plants uptake and metabolize this compound, scientists can develop more effective strategies for cleaning up contaminated environments .

Mécanisme D'action

Target of Action

It contains a 2,4-dichlorophenoxyacetic acid (2,4-d) moiety , which is a synthetic auxin, a type of plant hormone . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .

Biochemical Pathways

As a synthetic auxin, 2,4-d can disrupt normal plant growth and development by altering various biochemical pathways involved in cell division, cell elongation, differentiation, and other processes .

Pharmacokinetics

2,4-d, a component of the compound, is known to be poorly soluble in water but readily soluble in organic solvents .

Result of Action

The 2,4-d component can cause uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and eventually plant death .

Action Environment

The effectiveness of 2,4-d can be influenced by various environmental factors, including temperature, humidity, and light conditions .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2NO4/c1-24-17-6-2-3-7-18(17)25-11-5-4-10-22-19(23)13-26-16-9-8-14(20)12-15(16)21/h2-3,6-9,12H,10-11,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDHJUIXXPXBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)

![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide](/img/structure/B2817344.png)

![N-[[2-(Azepan-1-yl)pyridin-4-yl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2817345.png)

![(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2817354.png)